(-)-Pinoresinol 4-O-glucoside

Übersicht

Beschreibung

(-)-Pinoresinol glucoside: is a naturally occurring lignan found in various plants. It is a glycoside derivative of (-)-pinoresinol, which is a type of phenylpropanoid. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. It is commonly found in foods such as olive oil, sesame seeds, and various fruits and vegetables.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-pinoresinol glucoside typically involves the glycosylation of (-)-pinoresinol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer a glucose moiety to (-)-pinoresinol under mild conditions. Chemical synthesis, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the glycosylation reaction.

Industrial Production Methods: Industrial production of (-)-pinoresinol glucoside can be achieved through biotechnological processes, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the glycosylation of (-)-pinoresinol. This method is preferred due to its efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (-)-Pinoresinol glucoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert (-)-pinoresinol glucoside into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be facilitated by using reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of (-)-pinoresinol glucoside.

Reduction: Reduced forms of (-)-pinoresinol glucoside.

Substitution: Substituted derivatives with various functional groups attached to the glucose moiety.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

PG has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have utilized various assays to assess its antioxidant capacity:

- Ferric Reducing Antioxidant Power (FRAP) : PG exhibited a total antioxidant capacity of 418.47 µmol/g as ascorbic acid equivalent.

- ABTS Assay : The compound showed a capacity of 1091.3 µmol/g, indicating strong radical scavenging ability .

These findings suggest that PG could play a role in preventing oxidative damage in biological systems.

Hepatoprotective Effects

Research has indicated that PG provides protective effects against liver toxicity. In a study using a carbon tetrachloride (CCl4)-induced hepatotoxicity model in mice, PG significantly reduced serum levels of liver enzymes (AST and ALT), suggesting its potential to mitigate liver damage .

Key Findings:

- PG administration at 50 mg/kg body weight resulted in marked hepatoprotection.

- A reduction in oxidative stress markers was observed, supporting its role in liver health maintenance .

Antihyperglycemic Activity

PG has been investigated for its effects on blood glucose levels. It acts as an inhibitor of key enzymes involved in carbohydrate metabolism:

- α-Glucosidase Inhibition : In vitro studies reported an IC50 value of 48.13 μg/ml for α-glucosidase inhibition.

- In Vivo Effects : In streptozotocin-induced diabetic mice, PG reduced serum glucose levels by approximately 37.83% and elevated insulin levels by 25.37% .

These properties suggest that PG may be beneficial for managing diabetes and improving glycemic control.

Case Studies

Several studies have highlighted the applications of PG in clinical and experimental settings:

- Hepatoprotective Study : A study published in the Journal of Pharmacy and Pharmacology demonstrated the hepatoprotective effects of PG in CCl4-induced liver damage models, showcasing its potential as a therapeutic agent for liver diseases .

- Diabetes Management : Research indicates that PG can effectively lower blood glucose levels and improve insulin sensitivity in diabetic models, suggesting its utility in diabetes management strategies .

Summary Table of Applications

Wirkmechanismus

Molecular Targets and Pathways: (-)-Pinoresinol glucoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, (-)-pinoresinol glucoside induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways, such as the NF-κB and PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Sesamin: Another lignan found in sesame seeds, known for its antioxidant and anti-inflammatory properties.

Secoisolariciresinol diglucoside: A lignan found in flaxseeds, with similar health benefits.

Matairesinol: A lignan found in various plants, known for its anticancer properties.

Uniqueness: (-)-Pinoresinol glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it more effective in exerting its biological effects compared to its aglycone form, (-)-pinoresinol. Additionally, its presence in commonly consumed foods like olive oil and sesame seeds makes it a readily accessible source of health benefits.

Biologische Aktivität

(-)-Pinoresinol 4-O-glucoside (PG) is a lignan compound primarily found in various plant sources, notably in prunes (Prunus domestica). This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, antihyperglycemic, and hepatoprotective properties. This article reviews the pharmacological effects of PG, supported by recent studies and findings.

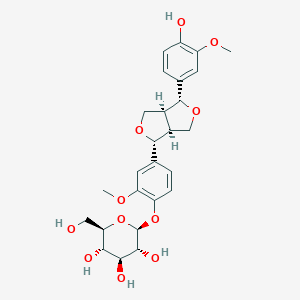

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a glucoside moiety attached to the pinoresinol backbone, which is crucial for its biological activity.

Antioxidant Activity

PG exhibits significant antioxidant properties, which are essential for combating oxidative stress—a condition linked to various diseases, including diabetes and liver damage. In vitro studies have demonstrated that PG effectively reduces oxidative stress markers.

- Ferric Reducing Antioxidant Power (FRAP) : PG showed a total antioxidant capacity of 418.47 µmol/g ascorbic acid equivalent.

- ABTS Assay : The antioxidant capacity was measured at 1091.3 µmol/g ascorbic acid equivalent .

Antihyperglycemic Activity

One of the notable pharmacological effects of PG is its ability to lower blood glucose levels. This effect was evaluated in both in vitro and in vivo studies.

- In vitro inhibition of α-glucosidase : PG exhibited an IC50 value of 48.13 µg/ml, indicating its potential as an effective α-glucosidase inhibitor .

- In vivo studies : In streptozotocin-induced diabetic mice, PG administration resulted in a significant reduction of serum glucose levels by 37.83% and an increase in insulin levels by 25.37% .

Hepatoprotective Activity

PG has also been studied for its protective effects on the liver. Using a carbon tetrachloride (CCl4) induced hepatotoxicity model, PG demonstrated the ability to lower serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), markers indicative of liver damage.

The mechanisms underlying the biological activities of PG involve several pathways:

- Molecular Docking Studies : These studies suggest that PG has a high affinity for binding sites on key enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism .

- Reduction of Oxidative Stress : By enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS), PG contributes to cellular protection against oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of PG in various experimental models:

- Diabetes Model : In diabetic mice treated with streptozotocin, PG significantly improved glucose metabolism and insulin sensitivity.

- Liver Injury Model : Mice subjected to CCl4-induced liver injury showed marked improvement in liver function tests following PG treatment.

Summary Table of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | FRAP & ABTS assays | Total antioxidant capacity: 418.47 µmol/g |

| Antihyperglycemic | In vitro & in vivo tests | IC50 for α-glucosidase: 48.13 µg/ml |

| Hepatoprotective | CCl4-induced hepatotoxicity model | Reduced AST/ALT levels significantly |

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-JKUDBEEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81446-29-9 | |

| Record name | (-)-Pinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.